![molecular formula C14H12N2O B3116389 2-phenyl-7,8-dihydroquinazolin-5(6H)-one CAS No. 21599-31-5](/img/structure/B3116389.png)
2-phenyl-7,8-dihydroquinazolin-5(6H)-one
Overview
Description
2-Phenyl-7,8-dihydroquinazolin-5(6H)-one is a heterocyclic compound with a five-membered ring system containing two nitrogen atoms. It is a member of the quinazoline family and has been found to have a variety of applications in the fields of medicine, biochemistry and chemical synthesis. This compound has been found to have a wide range of properties such as anti-tumor, anti-inflammatory, and anti-bacterial activity. In addition, it has been used in the synthesis of several other compounds and has been found to be a useful tool in organic synthesis.
Scientific Research Applications
Synthesis and Catalysis
Phenyl-2,3-dihydroquinazolin-4(1H)-one derivatives, related to 2-phenyl-7,8-dihydroquinazolin-5(6H)-one, have been synthesized in water under neutral conditions using b-cyclodextrin as a catalyst. This process is significant due to its high yield and the reusability of b-cyclodextrin with minimal loss of catalytic activity (Ramesh et al., 2012).
Antimicrobial Applications
A series of novel derivatives of 2,3-dihydroquinazolin-4(1H)-one have shown promising antimicrobial activities. These compounds, synthesized using isatoic anhydride, 5-phenyl-1,3,4-thiadiazol-2-amine, and aromatic aldehydes, exhibited significant antibacterial and antifungal effects, suggesting their potential as antimicrobial and antidiabetic drugs (Zahmatkesh et al., 2022).
Metal Complex Formation
Research involving the synthesis of 2,3-disubstituted 1,2-dihydroquinazolin-4(3H)-one derivatives and their metal complexes has shown interesting coordinating behavior. These complexes, characterized by various physicochemical methods, exhibited moderate anti-inflammatory activities, with some showing enhanced analgesic activity upon complexation (Hunoor et al., 2010).
Anti-inflammatory and Analgesic Properties
Quinazoline-4(3H)-ones with varying arylideneamino substituents have been synthesized and shown to possess antimicrobial activity. These compounds demonstrated enhanced anti-bacterial activity, indicating their potential in medicinal chemistry (Nanda et al., 2007).
properties
IUPAC Name |
2-phenyl-7,8-dihydro-6H-quinazolin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c17-13-8-4-7-12-11(13)9-15-14(16-12)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMXAAQFHQMZTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC(=NC=C2C(=O)C1)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-7,8-dihydroquinazolin-5(6H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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